molecular formula C23H21FN2O4 B5715250 N-[(4-fluorophenyl)[(2-methoxyphenyl)formamido]methyl]-2-methoxybenzamide

N-[(4-fluorophenyl)[(2-methoxyphenyl)formamido]methyl]-2-methoxybenzamide

Cat. No.: B5715250
M. Wt: 408.4 g/mol
InChI Key: IIFFFHOKMWYSNW-UHFFFAOYSA-N
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Description

N-[(4-Fluorophenyl)[(2-Methoxyphenyl)Formamido]Methyl]-2-Methoxybenzamide is a benzamide derivative featuring a fluorophenyl group, a methoxyphenyl formamido moiety, and an additional methoxy-substituted benzamide backbone. Its design integrates substituents known to modulate pharmacokinetic properties, such as solubility and metabolic stability. Below, we compare this compound with structurally and functionally related analogs, emphasizing synthesis, spectral characteristics, and biological relevance.

Properties

IUPAC Name

N-[(4-fluorophenyl)-[(2-methoxybenzoyl)amino]methyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O4/c1-29-19-9-5-3-7-17(19)22(27)25-21(15-11-13-16(24)14-12-15)26-23(28)18-8-4-6-10-20(18)30-2/h3-14,21H,1-2H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFFFHOKMWYSNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC(C2=CC=C(C=C2)F)NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)[(2-methoxyphenyl)formamido]methyl]-2-methoxybenzamide typically involves multi-step organic synthesis. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)[(2-methoxyphenyl)formamido]methyl]-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid, while reduction may yield an alcohol.

Scientific Research Applications

N-[(4-fluorophenyl)[(2-methoxyphenyl)formamido]methyl]-2-methoxybenzamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)[(2-methoxyphenyl)formamido]methyl]-2-methoxybenzamide involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s core benzamide structure is shared with several derivatives, but its unique substituents differentiate its properties:

Compound Name Key Substituents Structural Features Reference
Target Compound 4-Fluorophenyl, 2-methoxyphenyl formamido, 2-methoxybenzamide Branched formamido group; dual methoxy groups -
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) 4-Bromo, 4-methoxy-2-nitrophenyl Nitro group enhances electron-withdrawing effects; bromine increases molecular weight
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide 4-Chlorophenyl, 4-methyl group Chlorine substituent increases lipophilicity; methyl group improves steric bulk
p-MPPF (Serotonin Receptor Antagonist) 4-Fluorophenyl, 2-methoxyphenyl piperazine Piperazine linker enhances CNS penetration; fluorophenyl aids receptor binding

Key Observations :

  • Electron-Donating vs.
  • Halogen Effects : Fluorine (target compound) vs. chlorine (N-(4-chlorophenyl) derivative) influences electronic properties and bioavailability. Fluorine’s smaller size and higher electronegativity may improve metabolic stability .

Key Observations :

  • Microwave vs. Conventional Heating : Microwave-assisted synthesis () improves reaction speed but yields vary (22–86%) based on substituent steric effects.
  • Coupling Reagents : DCC/HOBt () is effective for amide bond formation, though sensitive to moisture.

Key Observations :

  • Fluorophenyl-Methoxyphenyl Synergy : The combination of these groups (target compound and p-MPPF) is associated with high-affinity receptor binding, likely due to optimal π-π stacking and hydrogen bonding.
  • Fluorescence Applications : Methoxybenzamide derivatives () exhibit pH-dependent fluorescence, suggesting the target compound could serve as a biosensor if similar properties are confirmed.
Spectral and Physical Properties

Critical spectral data for comparison:

Compound Name IR (C=O Stretch, cm⁻¹) ¹H-NMR (Key Peaks) Fluorescence
Target Compound ~1680 (expected) Methoxy (δ 3.8–4.0 ppm); aromatic protons -
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide 1663–1682 Chlorophenyl (δ 7.2–7.6 ppm); methyl (δ 2.3 ppm) λₑₓ = 340 nm, λₑₘ = 380 nm
1,2,4-Triazole Derivatives () 1247–1255 (C=S) Thione tautomer confirmed by absence of S-H peak -

Key Observations :

  • C=O Stretch Variability : The target compound’s formamido group may shift the C=O stretch slightly higher (~1686 cm⁻¹, as in ) compared to simpler benzamides.
  • Methoxy Group Consistency : Methoxy protons in ¹H-NMR appear as singlets near δ 3.8–4.0 ppm across analogs .

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